4-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
- This compound belongs to a class of molecules known as bromodomain inhibitors .
- Bromodomains are epigenetic protein domains that recognize acetylated lysine residues on histones, playing crucial roles in cancer, inflammation, and other diseases .
4-bromo-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- The synthetic routes for this compound may involve multi-step reactions.
- One possible method is the condensation reaction between a suitable amine (containing the benzoxazinone core) and a brominated benzoyl chloride (to introduce the 4-bromo substituent).
- Industrial production methods may vary, but efficient synthesis and purification are essential.
Chemical Reactions Analysis
Oxidation: The bromine atom can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (3-oxo) may be relevant.
Substitution: The bromine can participate in substitution reactions.
Common Reagents: Bromine, reducing agents, and amine precursors.
Major Products: The desired compound itself, along with intermediates.
Scientific Research Applications
Medicine: Bromodomain inhibitors are investigated for cancer therapy. This compound may target specific proteins involved in cancer progression.
Chemistry: It serves as a valuable scaffold for designing new inhibitors.
Biology: Understanding its impact on gene expression and epigenetics.
Mechanism of Action
- This compound likely inhibits bromodomains (e.g., BRD4) by binding to their acetyl-lysine recognition sites.
- By disrupting protein-protein interactions, it affects gene transcription and cell growth.
Comparison with Similar Compounds
- Similar compounds include other bromodomain inhibitors (e.g., JQ1, CPI-0610).
- Uniqueness lies in its specific structure and bromine substitution.
Properties
Molecular Formula |
C15H11BrN2O3 |
---|---|
Molecular Weight |
347.16 g/mol |
IUPAC Name |
4-bromo-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-3-1-9(2-4-10)15(20)17-11-5-6-13-12(7-11)18-14(19)8-21-13/h1-7H,8H2,(H,17,20)(H,18,19) |
InChI Key |
NHTOYUCJJVPWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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